N-(cyclopropylmethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
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Overview
Description
N-(cyclopropylmethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic organic compound that features a nicotinamide core substituted with a cyclopropylmethyl group and a tetrahydrofuran-2-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the nicotinamide core with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Tetrahydrofuran-2-ylmethoxy Group: The final step involves the etherification of the nicotinamide core with tetrahydrofuran-2-ylmethanol using a suitable dehydrating agent like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nicotinamide core or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the nicotinamide core.
Reduction: Reduced forms of the nicotinamide or tetrahydrofuran ring.
Substitution: Substituted nicotinamide derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and tetrahydrofuran-2-ylmethoxy group may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which lacks the cyclopropylmethyl and tetrahydrofuran-2-ylmethoxy groups.
Cyclopropylmethyl Nicotinamide: A derivative with only the cyclopropylmethyl group attached.
Tetrahydrofuran-2-ylmethoxy Nicotinamide: A derivative with only the tetrahydrofuran-2-ylmethoxy group attached.
Uniqueness
N-(cyclopropylmethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to the presence of both the cyclopropylmethyl and tetrahydrofuran-2-ylmethoxy groups, which may confer distinct chemical and biological properties compared to its simpler analogs. These modifications can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
N-(cyclopropylmethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on available literature.
Synthesis
The synthesis of this compound involves several steps typically including the formation of the nicotinamide core followed by the introduction of substituents such as cyclopropylmethyl and tetrahydrofuran. The synthetic pathway can be complex due to the need for specific reaction conditions to ensure high yields and purity.
The biological activity of this compound has been linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For example, it may act as an inhibitor of certain kinases or as a modulator of neurotransmitter systems.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The compound's ability to inhibit cell proliferation was evaluated using assays such as MTT or XTT, revealing a dose-dependent response in several types of cancer, including breast and lung cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Inhibition of cell cycle progression |
A549 (Lung) | 10 | Induction of apoptosis |
HeLa (Cervical) | 20 | Inhibition of mitochondrial function |
In Vivo Studies
Animal models have been utilized to further assess the biological activity and therapeutic potential of this compound. Studies have indicated that this compound can reduce tumor growth in xenograft models, suggesting its potential efficacy in oncology.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the cyclopropylmethyl and tetrahydrofuran moieties significantly affect the compound's potency and selectivity. For instance, variations in the length or branching of alkyl chains have been shown to influence binding affinity to target proteins.
Key Findings from SAR Studies:
- Cyclopropylmethyl Group : Enhances lipophilicity and cellular uptake.
- Tetrahydrofuran Moiety : Contributes to favorable interactions with target enzymes.
- Nicotinamide Core : Essential for maintaining biological activity due to its role in enzyme inhibition.
Case Studies
Recent case studies highlight the therapeutic potential of this compound in treating conditions such as:
- Cancer : Demonstrated efficacy in reducing tumor size in rodent models.
- Neurodegenerative Diseases : Potential neuroprotective effects observed in models of oxidative stress.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(17-8-11-3-4-11)12-5-6-14(16-9-12)20-10-13-2-1-7-19-13/h5-6,9,11,13H,1-4,7-8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAVAXDMADHROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.